3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-5-one core substituted with a bromine atom at position 3 and a propyl group at position 5. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki–Miyaura cross-coupling reactions for synthesizing aryl- or heteroaryl-substituted derivatives . The bromine at C3 enables regioselective functionalization, while the propyl group at C7 modulates electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)12-9-7(10)5-11-13(6)9/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
KOHHEUPPAJQVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Chemical Reactions Analysis
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Arylation Reactions: The compound can undergo arylation at multiple positions, leading to the formation of diarylated derivatives.
Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and various ligands to enhance reaction efficiency. The major products formed from these reactions are typically arylated derivatives with potential biological activity.
Scientific Research Applications
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Pyrazolo[1,5-a]pyrimidine-based fluorophores have been identified for their optical properties, making them useful in the development of fluorescent probes and sensors.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating conditions like Parkinson’s disease.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
| Compound Name | C3 Substituent | C7 Substituent | Key Reactivity/Biological Notes | Reference |
|---|---|---|---|---|
| 3-Bromo-7-propyl-pyrazolo[1,5-a]pyrimidin-5-one | Br | Propyl (C₃H₇) | Propyl enhances lipophilicity; moderate steric hindrance | [14, 16] |
| 3-Bromo-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one | Br | CF₃ | CF₃ group increases electrophilicity; debromination risk in cross-coupling | [1, 3, 13] |
| 3-Iodo-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one | I | CF₃ | Iodine offers higher reactivity in coupling but lower stability | [6] |
| 6-Bromo-5-[(3R)-3-piperidinyl]-pyrazolo[1,5-a]pyrimidin-7-amine | Br | NH₂ | Piperidinyl and amine groups enable kinase inhibition | [12, 15] |
| 3-Bromo-6-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-one | Br | Ethyl, methyl | Steric hindrance reduces coupling efficiency | [14, 16] |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group at C7 (as in [1, 3]) increases electrophilicity at C3, enhancing cross-coupling efficiency but requiring specialized catalysts (e.g., XPhosPdG2/XPhos) to suppress debromination . In contrast, the propyl group in the target compound is electron-donating, reducing electrophilicity but improving solubility and metabolic stability .
- Halogen Effects : Bromine at C3 balances reactivity and stability, whereas iodine (e.g., in 4b ) offers higher coupling rates but is prone to oxidative degradation.
Reactivity in Cross-Coupling Reactions
Table 2: Suzuki–Miyaura Cross-Coupling Performance
| Starting Material | Catalyst System | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| 3-Bromo-7-propyl-pyrazolo[1,5-a]pyrimidin-5-one | PdCl₂(PPh₃)₂/Na₂CO₃ | 86 | Moderate steric hindrance from propyl | [4] |
| 3-Bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos/K₂CO₃ | 91 | Debromination without tandem catalyst | [1, 13] |
| 3-Iodo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | 90 | Iodine instability under prolonged heating | [6] |
Key Findings :
Biological Activity
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a bromine atom at the 3-position and a propyl group at the 7-position, contributing to its unique reactivity and biological properties.
The compound primarily acts as a kinase inhibitor , targeting cyclin-dependent kinases (CDKs). By inhibiting these kinases, it can induce cell cycle arrest and apoptosis in cancer cells. The binding mechanism involves competing with ATP for the active sites of kinase enzymes, disrupting downstream signaling pathways associated with cell proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
- Inhibition Concentration : The IC50 values for these cell lines ranged from to , indicating significant cytotoxicity. For instance, one study reported an IC50 of against MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity :
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of pyrazolo compounds exhibit MIC values as low as against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Formation : The compound also inhibits biofilm formation in these bacteria, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazolo derivatives reveals distinct biological activities based on structural variations:
| Compound Name | Key Features | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Bromine at 3-position | 3–10 µM |
| Pyrazolo[3,4-d]pyrimidine | Different substitution patterns | Variable |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | More complex structure | Higher IC50 |
Case Studies
One notable case study involved the evaluation of 3-Bromo-7-propyl derivatives in a preclinical model where it was shown to significantly inhibit tumor growth in xenograft models. The study concluded that these compounds could serve as promising leads for further drug development targeting CDK pathways .
Q & A
Q. Advanced Safety Consideration
- Hazard Mitigation : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory toxicity (H335). Use PPE (nitrile gloves, EN 166-certified goggles) and maintain ventilation to avoid aerosol formation .
- Air-Sensitive Reagents : Reactions under inert atmosphere (e.g., N₂ or Ar) require Schlenk-line techniques for PyBroP and palladium catalysts .
How does structural modification impact 5-HT₆ receptor antagonism?
Q. Structure-Activity Relationship (SAR)
- Key Modifications : Introducing a trifluoromethyl group at C7 enhances metabolic stability. Restricting conformational flexibility via intramolecular hydrogen bonds (e.g., between 3-sulfo and 2-methylamino groups) improves potency (IC₅₀ < 10 nM) .
- Physicochemical Drivers : Smaller gyration radii correlate with higher receptor affinity, suggesting compact molecules optimize target engagement .
How should researchers resolve conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
Q. Data Contradiction Analysis
- NOE Experiments : Used to distinguish between isomeric structures (e.g., 2,5-dimethyl vs. 2,7-dimethyl regioisomers). For example, irradiation of the methyl group in 25 showed enhancement of 6-H proton signals, confirming proximity .
- 2D NMR : HSQC and HMBC correlations help assign quaternary carbons in densely functionalized analogs .
What strategies prevent debromination during cross-coupling reactions?
Q. Reaction Optimization
- Catalyst Selection : XPhosPdG2/XPhos suppresses debromination by stabilizing the palladium intermediate .
- Solvent/Base Pairing : Sodium carbonate in 1,4-dioxane minimizes side reactions compared to stronger bases like K₃PO₄ .
How should waste containing brominated pyrazolo-pyrimidines be disposed?
Q. Environmental Considerations
- Waste Segregation : Separate halogenated byproducts and transfer to authorized hazardous waste facilities. Avoid drainage due to potential bioaccumulation .
- Neutralization : Treat acidic/basic residues with appropriate buffers before disposal .
What modifications improve pharmacokinetics of pyrazolo[1,5-a]pyrimidine-based inhibitors?
Q. Advanced Drug Design
- Trifluoromethyl Groups : Enhance blood-brain barrier penetration for CNS targets (e.g., MAO-B inhibitors) .
- Pro-Drug Strategies : Esterification of lactam oxygen improves oral bioavailability in preclinical models .
How are air-sensitive reagents managed in large-scale pyrazolo-pyrimidine syntheses?
Q. Advanced Handling Protocol
- Storage : PyBroP and boronic acids are stored under argon with molecular sieves to prevent hydrolysis .
- Reaction Monitoring : Use inline FTIR or GC-MS to track reaction progress without exposing intermediates to air .
How should discrepancies in toxicity data be addressed for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
